3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid
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Overview
Description
3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid is a compound that features an indole ring substituted with a trifluoromethyl group at the 4-position and a propanoic acid moiety at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . The trifluoromethyl group is often incorporated into drug molecules to enhance their metabolic stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using reagents like CF3SO2Na . The reaction conditions often involve the use of oxidizing agents and specific solvents to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and increases its metabolic stability . The exact pathways and targets depend on the specific biological context in which the compound
Properties
Molecular Formula |
C12H10F3NO2 |
---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)8-2-1-3-9-11(8)7(6-16-9)4-5-10(17)18/h1-3,6,16H,4-5H2,(H,17,18) |
InChI Key |
DLVGCUZQZMGWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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